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Introduction

Collagen type I, alpha 1 chain (COL1A1) and Lumican (LUM) are key components of the
extracellular matrix (ECM), playing crucial roles in tissue structure, development, and
pathology. Dysregulation of their expression is implicated in various fibrotic diseases and
cancer. This document provides a detailed protocol for the quantification of human COL1Al
and LUM gene expression using a two-step real-time polymerase chain reaction (RT-gPCR)
with SYBR Green detection. The protocol covers procedures from RNA extraction from human
dermal fibroblasts to data analysis using the comparative CT (AACT) method.

I. Experimental Workflow

The overall experimental workflow for measuring collagen and lumican gene expression is
depicted below.
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Experimental workflow for gene expression analysis.

Il. Materials and Methods
A. Reagents and Equipment

e Cell Culture: Human Dermal Fibroblasts (and appropriate culture medium and supplements)
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e RNA Extraction: TRIzol® reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit,
Qiagen).

e Reverse Transcription: A cDNA synthesis kit (e.g., High-Capacity cDNA Reverse
Transcription Kit, Applied Biosystems).

e Real-Time PCR: SYBR Green qPCR master mix (2X).

e Primers: Forward and reverse primers for target genes (COL1A1, LUM) and a validated
reference gene.

o Plastics and Consumables: RNase-free pipette tips, microcentrifuge tubes, and gPCR-
compatible plates or tubes.

e Equipment:

o Microcentrifuge

[¢]

Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit)

o Thermal cycler for cDNA synthesis

o

Real-time PCR detection system

B. Primer Design and Selection

For accurate gPCR results, it is crucial to use validated primers. The following table provides
suggested primer sequences.
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Forward Primer Reverse Primer

Gene Reference
(5!_3l) (5!_3l)

LUM TGAGCTTCAATCAG CACTATCAGCCAGT o
ATAGCCAGAC TCGTTGTGAG

Commercially

available pre-validated )
Commercially

primers are ) )
available pre-validated
COL1A1 recommended (e.g., ]
) primers are
from OriGene,
recommended.

QIAGEN, or other

suppliers).

TCCATCATGAAGTG GAGCAATGATCTTG
GAPDH Adapted from[1]
TGACGT ATCTTCAT

Sequences to be
Recommended as a )
obtained from a
IPO8 stable reference gene ) [2]
] reliable source or
for dermal fibroblasts. )
designed.

Sequences to be
Recommended as a )
obtained from a
PUM1 stable reference gene ) [2]
_ reliable source or
for dermal fibroblasts. )
designed.

Note: It is highly recommended to validate the stability of the chosen reference gene(s) under
your specific experimental conditions. Genes such as GAPDH and ACTB have traditionally
been used but may not be stable under all conditions. Studies have shown IPO8 and PUM1 to
be among the most stably expressed genes in dermal fibroblasts.[2]

lll. Experimental Protocols
A. RNA Extraction from Human Dermal Fibroblasts

This protocol is for RNA extraction from cells in a 6-well plate. Volumes should be adjusted for
different culture formats.
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Aspirate the culture medium from the wells.
Wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).

Add 1 mL of TRIzol® reagent directly to the well and pipette up and down several times to
lyse the cells.

Transfer the cell lysate to a 1.5 mL microcentrifuge tube.

Incubate for 5 minutes at room temperature to allow for complete dissociation of
nucleoprotein complexes.[3]

Add 200 pL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
Incubate at room temperature for 2-3 minutes.

Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a
lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase
containing the RNA.

Carefully transfer the upper aqueous phase to a fresh tube.

Precipitate the RNA by adding 500 pL of isopropanol. Mix by inverting and incubate at room
temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side
and bottom of the tube.

Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Carefully remove the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
Resuspend the RNA pellet in 20-50 pyL of RNase-free water.

Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a
spectrophotometer. An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.
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Optional: To remove any contaminating genomic DNA, treat the RNA samples with RNase-free
DNase | according to the manufacturer's protocol.

B. Reverse Transcription (cDNA Synthesis)

This protocol outlines a two-step cDNA synthesis reaction.[4][5]

e Ina 0.2 mL PCR tube, combine the following components for a 20 uL reaction:

Component Volume/Amount

Total RNA 1ug

Random Primers/Oligo(dT)s Per manufacturer's recommendation
dNTP Mix (10 mM) 1L

RNase-free water to 13 uL

e Gently mix and briefly centrifuge.

e Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

e Prepare a master mix of the following components:

Component Volume per reaction
5X Reaction Buffer 4 uL
RNase Inhibitor 1L
Reverse Transcriptase 1L
RNase-free water 1L

e Add 7 pL of the master mix to each RNA/primer mixture.

e |ncubate as follows: 25°C for 10 minutes, 37-42°C for 30-60 minutes, and 85°C for 5 minutes
to inactivate the enzyme.[6]
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e The resulting cDNA can be stored at -20°C. For gPCR, it is recommended to dilute the cDNA

1:5 or 1:10 with nuclease-free water.

C. Real-Time PCR (gPCR)

o Prepare a gPCR master mix for each primer pair. For a 20 uL reaction, combine the following

in a microcentrifuge tube:

Component Volume per reaction
2X SYBR Green gPCR Master Mix 10 pyL

Forward Primer (10 uM) 0.5 uL

Reverse Primer (10 uM) 0.5 puL

Nuclease-free water 4 uL

water instead of cDNA.

be optimized):

Aliquot 15 pL of the master mix into each well of a gPCR plate.
Add 5 pL of diluted cDNA to the respective wells.

Include no-template controls (NTC) for each primer set by adding 5 pL of nuclease-free

Seal the plate, mix gently, and centrifuge briefly.

Perform the gPCR using a real-time PCR system with the following cycling conditions (can

Step Temperature Time Cycles
Initial Denaturation 95°C 2-10 minutes 1
Denaturation 95°C 15 seconds 40
Annealing/Extension 60°C 60 seconds
Per instrument
Melt Curve Analysis ) ) 1
Instructions
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IV. Data Analysis

The relative gene expression can be calculated using the delta-delta CT (AACT) method.[7][8]

Normalization

[ACT = CT(Target Gene) - CT(Reference Genea

Calibration

[AACT = ACT(Test Sample) - ACT(Control SampleD

Relative Quantification

y

Fold Change = 2*(-AACT)
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Data analysis workflow using the AACT method.

o Calculate the ACT: For each sample, normalize the CT value of the target gene (COL1A1 or
LUM) to the CT value of the reference gene.

ACT = CT (Target Gene) - CT (Reference Gene)

e Calculate the AACT: Normalize the ACT of the test samples to the ACT of the
control/calibrator sample.

AACT = ACT (Test Sample) - ACT (Control Sample)
» Calculate the Fold Change: The fold change in gene expression is calculated as:

Fold Change = 2-AACT
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This protocol provides a comprehensive guide for the reliable quantification of COL1A1 and
LUM gene expression. Adherence to best practices in RNA handling and gPCR setup is
essential for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b13389865?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00605/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.00605/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8017006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8017006/
https://bitesizebio.com/13529/total-rna-extraction-protocol/
https://www.neb.com/en-au/applications/dna-amplification-pcr-and-qpcr/qpcr-and-rt-qpcr/two-step-rt-qpcr
https://www.neb.com/en/applications/dna-amplification-pcr-and-qpcr/choice-of-one-step-rt-qpcr-or-two-step-rt-qpcr
http://www.ulab360.com/files/prod/manuals/201305/10/78668001.pdf
https://onelab.andrewalliance.com/library/single-step-sybr-green-rt-qpcr-v2MQv0Nl
https://www.benchchem.com/pdf/SYBR_Green_I_qPCR_for_Gene_Expression_Analysis_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b13389865#real-time-pcr-protocol-for-measuring-collagen-and-lumican-gene-expression
https://www.benchchem.com/product/b13389865#real-time-pcr-protocol-for-measuring-collagen-and-lumican-gene-expression
https://www.benchchem.com/product/b13389865#real-time-pcr-protocol-for-measuring-collagen-and-lumican-gene-expression
https://www.benchchem.com/product/b13389865#real-time-pcr-protocol-for-measuring-collagen-and-lumican-gene-expression
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13389865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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